molecular formula C38H78O5S2Sn2 B13751266 10,12-Dioxa-4,6-dithia-5,11-distannaeicosanoic acid, 5,5,11,11-tetrabutyl-9-oxo-, octyl ester CAS No. 21986-78-7

10,12-Dioxa-4,6-dithia-5,11-distannaeicosanoic acid, 5,5,11,11-tetrabutyl-9-oxo-, octyl ester

Cat. No.: B13751266
CAS No.: 21986-78-7
M. Wt: 916.6 g/mol
InChI Key: UWIFBTKOEZYCIV-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10,12-Dioxa-4,6-dithia-5,11-distannaeicosanoic acid, 5,5,11,11-tetrabutyl-9-oxo-, octyl ester is a complex organotin compound with the molecular formula C38H78O5S2Sn2 . This compound is characterized by its unique structure, which includes two tin atoms, making it a significant subject of study in organometallic chemistry.

Preparation Methods

The synthesis of 10,12-Dioxa-4,6-dithia-5,11-distannaeicosanoic acid, 5,5,11,11-tetrabutyl-9-oxo-, octyl ester involves multiple steps. The synthetic route typically includes the reaction of dibutyltin oxide with specific organic ligands under controlled conditions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and ensure the purity of the final product . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The tin atoms in the compound can be oxidized, leading to the formation of tin oxides.

    Reduction: Reduction reactions can convert the tin atoms to lower oxidation states.

    Substitution: The organic ligands attached to the tin atoms can be substituted with other ligands under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various organic halides for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

10,12-Dioxa-4,6-dithia-5,11-distannaeicosanoic acid, 5,5,11,11-tetrabutyl-9-oxo-, octyl ester has several scientific research applications:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.

    Biology: The compound’s organotin structure makes it a subject of study for its potential biological activity, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Industry: It is used in the production of polymers and as a stabilizer in PVC manufacturing.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the interaction of the tin atoms with various molecular targets. The tin atoms can coordinate with electron-rich sites on biomolecules, leading to the formation of stable complexes. These interactions can disrupt biological processes, leading to antimicrobial effects. The pathways involved include the inhibition of enzyme activity and disruption of cell membrane integrity .

Comparison with Similar Compounds

Similar compounds to 10,12-Dioxa-4,6-dithia-5,11-distannaeicosanoic acid, 5,5,11,11-tetrabutyl-9-oxo-, octyl ester include other organotin compounds such as:

  • Dibutyltin oxide
  • Tributyltin chloride
  • Tetrabutyltin

Properties

21986-78-7

Molecular Formula

C38H78O5S2Sn2

Molecular Weight

916.6 g/mol

IUPAC Name

octyl 3-[dibutyl-[3-[dibutyl(octoxy)stannyl]oxy-3-oxopropyl]sulfanylstannyl]sulfanylpropanoate

InChI

InChI=1S/C11H22O2S.C8H17O.4C4H9.C3H6O2S.2Sn/c1-2-3-4-5-6-7-9-13-11(12)8-10-14;1-2-3-4-5-6-7-8-9;4*1-3-4-2;4-3(5)1-2-6;;/h14H,2-10H2,1H3;2-8H2,1H3;4*1,3-4H2,2H3;6H,1-2H2,(H,4,5);;/q;-1;;;;;;2*+2/p-3

InChI Key

UWIFBTKOEZYCIV-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCOC(=O)CCS[Sn](CCCC)(CCCC)SCCC(=O)O[Sn](CCCC)(CCCC)OCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.